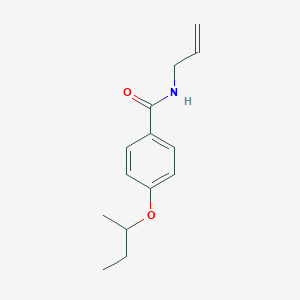![molecular formula C14H17NO4 B268323 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268323.png)
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, also known as MPAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPAA is a derivative of the natural amino acid, glutamic acid, and was first synthesized in 2008 by a team of researchers at the University of Tokyo.
作用機序
The mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has also been found to reduce oxidative stress and inflammation, which are associated with a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for the development of new cancer therapies that are less toxic than traditional chemotherapy drugs. However, the use of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including:
1. Development of new formulations of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid that improve its solubility and bioavailability.
2. Investigation of the mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including its effects on key signaling pathways involved in cancer cell growth and proliferation.
3. Exploration of the potential of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a therapeutic agent for other diseases, including cardiovascular disease and neurodegenerative disorders.
4. Investigation of the potential of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a diagnostic tool for cancer, based on its ability to selectively target cancer cells.
5. Development of new derivatives of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid with improved biological activity and selectivity.
In conclusion, 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. While the use of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments is limited by its low solubility in water, there are several future directions for research on 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including the development of new formulations, investigation of its mechanism of action, and exploration of its potential as a therapeutic agent for other diseases.
合成法
The synthesis of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid involves a multistep process that begins with the protection of the carboxylic acid group of glutamic acid. This is followed by the introduction of an aniline group through a nucleophilic substitution reaction. The final step involves the deprotection of the carboxylic acid group to yield 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.
科学的研究の応用
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In particular, 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
製品名 |
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-[2-(2-methylprop-2-enoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(2)9-19-12-6-4-3-5-11(12)15-13(16)7-8-14(17)18/h3-6H,1,7-9H2,2H3,(H,15,16)(H,17,18) |
InChIキー |
WGFKNJYQILQALE-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CCC(=O)O |
正規SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)


![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)